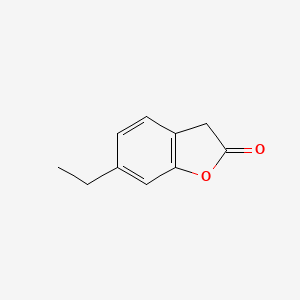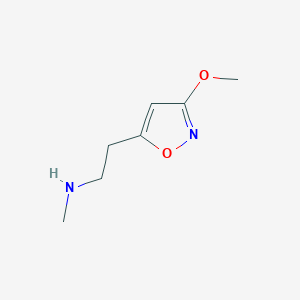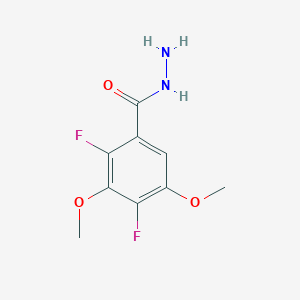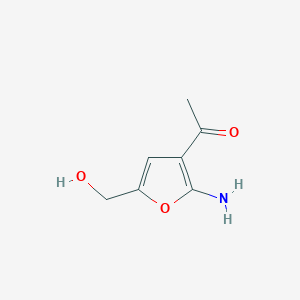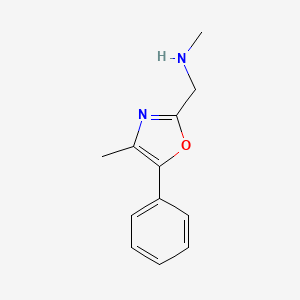
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile is an organic compound with a unique structure that includes a thiomorpholine ring substituted with a nitrile group and a dimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxidothiomorpholine moiety. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-oxopropanenitrile: This compound shares a similar nitrile group but lacks the thiomorpholine ring.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile, it lacks the nitrile and thiomorpholine functionalities.
Uniqueness
This compound is unique due to its combination of a thiomorpholine ring, a nitrile group, and dimethyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C9H16N2OS |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
3-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)propanenitrile |
InChI |
InChI=1S/C9H16N2OS/c1-9(2)8-11(5-3-4-10)6-7-13(9)12/h3,5-8H2,1-2H3 |
Clé InChI |
YLQURFPOJJEBCN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCS1=O)CCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
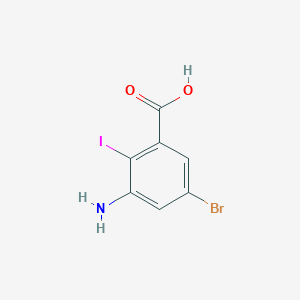

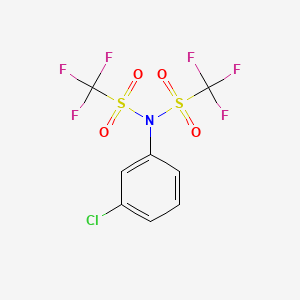
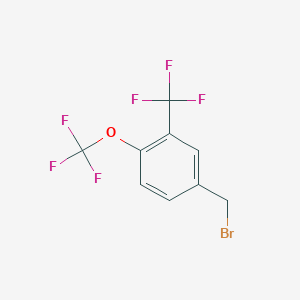
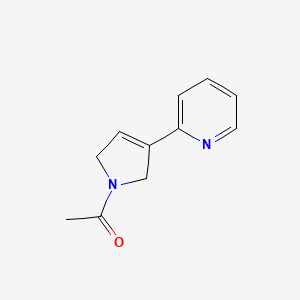
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
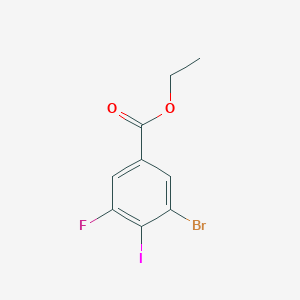
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
